REACTION_CXSMILES
|
C(N(CC)C(C)C)(C)C.[CH3:10][O:11][CH2:12]Cl.[OH:14][C:15]([CH3:20])([CH3:19])[C:16](=[O:18])[CH3:17]>ClCCl>[CH3:10][O:11][CH2:12][O:14][C:15]([CH3:20])([CH3:19])[C:16](=[O:18])[CH3:17]
|
Name
|
|
Quantity
|
131 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
52.6 mL
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)(C)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with an aqueous solution (250 ml×2) of 10% citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution (200 ml) of NaHCO3 and saturated brine (200 ml), and dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under atmospheric pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COCOC(C(C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |